(R)-1-(1-Aminoethyl)cyclopropan-1-ol
Description
(R)-1-(1-Aminoethyl)cyclopropan-1-ol is a chiral cyclopropane derivative featuring an aminoethyl substituent and a hydroxyl group on the strained three-membered ring. Its stereochemistry (R-configuration) and structural rigidity make it a molecule of interest in asymmetric synthesis and drug discovery. For example, cyclopropane rings are known to enhance metabolic stability in pharmaceuticals due to their restricted conformation , while amino alcohols serve as key intermediates in bioactive molecule synthesis .
Properties
Molecular Formula |
C5H11NO |
|---|---|
Molecular Weight |
101.15 g/mol |
IUPAC Name |
1-[(1R)-1-aminoethyl]cyclopropan-1-ol |
InChI |
InChI=1S/C5H11NO/c1-4(6)5(7)2-3-5/h4,7H,2-3,6H2,1H3/t4-/m1/s1 |
InChI Key |
YDUOHHRMLNGGPN-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1(CC1)O)N |
Canonical SMILES |
CC(C1(CC1)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and functional differences between (R)-1-(1-Aminoethyl)cyclopropan-1-ol and related compounds:
Physicochemical and Functional Differences
- Cyclopropane vs. Larger Rings: The cyclopropane ring in (R)-1-(1-Aminoethyl)cyclopropan-1-ol introduces significant ring strain, which can enhance reactivity and metabolic stability compared to the less-strained cyclopentane or cyclohexane derivatives . For instance, 1-aminocyclopropane-1-carboxylic acid () leverages its strained ring for ethylene biosynthesis in plants, while Y-27632’s cyclohexane scaffold optimizes binding to ROCK enzymes .
- Aminoethyl vs.
- Chirality and Synthesis: The (R)-configuration of the target compound aligns with enzymatic reduction strategies used in producing chiral alcohols, as seen in the bioreduction of 1-(arylsulfanyl)propan-2-ones to enantiopure alcohols (). This contrasts with D-Alaninol, which is synthesized for asymmetric catalysis but lacks a cyclopropane moiety .
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